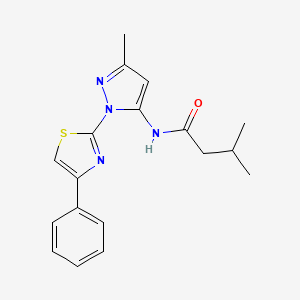

3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide

Description

This compound belongs to a class of heterocyclic molecules featuring a pyrazole-thiazole core substituted with a phenyl group and a branched butanamide side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- A pyrazole ring (1H-pyrazol-5-yl) substituted with a methyl group at position 2.

- A thiazole ring (4-phenylthiazol-2-yl) linked to the pyrazole via a nitrogen atom.

The compound’s design likely aims to optimize antimicrobial or anticancer activity, as suggested by structural similarities to pharmacologically active pyrazole-thiazole hybrids .

Properties

IUPAC Name |

3-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-12(2)9-17(23)20-16-10-13(3)21-22(16)18-19-15(11-24-18)14-7-5-4-6-8-14/h4-8,10-12H,9H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDHZKRRPYZOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC(C)C)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide is a complex organic compound that combines multiple heterocyclic structures, including thiazole and pyrazole rings. These structural features are associated with a variety of biological activities, making this compound a subject of significant interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of thiazole and pyrazole intermediates. The final product is achieved through coupling these intermediates under specific conditions, often utilizing reagents such as thionyl chloride and hydrazine hydrate. The optimization of synthetic routes is crucial for maximizing yield and purity in industrial applications .

Biological Activity Overview

The biological activity of 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide has been evaluated through various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrazole, including those with thiazole substitutions, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide have shown promising results in inhibiting cell proliferation in human liver cancer and nasopharyngeal cancer models . The mechanism of action is believed to involve the modulation of specific molecular targets, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound's derivatives have also been screened for antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that certain thiazole-pyrazole derivatives possess notable antibacterial activity, indicating the potential for developing new antimicrobial agents based on this scaffold .

Case Studies

Several case studies have been conducted to assess the biological activity of compounds related to 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide:

- Cytotoxicity Assay : In a study evaluating the cytotoxic effects against various cancer cell lines, compounds derived from pyrazole showed IC50 values ranging from 36 nM to over 350 nM, depending on the specific substitution patterns on the pyrazole ring .

- Antimicrobial Screening : Another study tested a series of thiazole-pyrazole derivatives against Escherichia coli and Staphylococcus aureus, revealing zones of inhibition that suggest effective antimicrobial properties .

Research Findings

The following table summarizes key findings related to the biological activity of compounds similar to 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide:

| Compound | Biological Activity | IC50 (nM) | Target Cell Line |

|---|---|---|---|

| Compound A | Cytotoxicity | 120 | Liver Cancer |

| Compound B | Antibacterial | - | E. coli |

| Compound C | Cytotoxicity | 58 | Nasopharyngeal Cancer |

Scientific Research Applications

Biological Activities

Research indicates that compounds with thiazole and pyrazole structures exhibit a range of biological activities:

1. Antimicrobial Activity

Several studies have demonstrated that derivatives of thiazole and pyrazole possess significant antimicrobial properties. For example, compounds similar to 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide have shown efficacy against various bacterial strains and fungi, suggesting their potential use as antimicrobial agents in pharmaceuticals .

2. Anti-inflammatory Effects

Compounds containing pyrazole rings are known for their anti-inflammatory properties. Research has indicated that modifications to the pyrazole structure can enhance these effects, making them suitable candidates for developing anti-inflammatory drugs .

3. Anticancer Potential

Recent studies have explored the anticancer potential of thiazole and pyrazole derivatives. Compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . This highlights the potential of 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide in cancer therapy.

Applications in Agrochemicals

In addition to medicinal applications, this compound may also find utility in agrochemical formulations. Pyrazole derivatives are often investigated for their effectiveness as pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms . The incorporation of the thiazole moiety may further enhance these properties by improving the compound's stability and efficacy.

Case Studies

Several case studies provide insights into the applications of related compounds:

These studies illustrate the diverse applications of compounds related to 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide across different fields.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Table 1: Key Structural Differences Among Analogues

Key Observations :

Comparison :

Pharmacological Activity

Table 2: Antimicrobial Activity of Selected Analogues

Key Findings :

- albicans .

- Lipophilicity vs.

Spectroscopic and Structural Analysis

- NMR Data : The target compound’s ¹H-NMR spectrum would show distinct signals for the butanamide methyl groups (~δ 1.0–1.5 ppm) and thiazole-proton resonances (~δ 7.5–8.5 ppm), differing from the acetamide derivative’s singlet at δ 2.1 ppm (CH₃-CO) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-thiazole core. Key steps include cyclization reactions under controlled temperatures (60–80°C) and acidic/basic conditions (pH 6–8) to stabilize intermediates. Solvents like dimethylformamide (DMF) or acetonitrile are preferred for their polar aprotic properties, which enhance reaction rates . Catalysts such as K₂CO₃ may be used to facilitate nucleophilic substitutions . Post-synthesis, purification via column chromatography and recrystallization ensures ≥95% purity. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of the compound and its intermediates?

- Methodological Answer : Analytical workflows should combine:

- ¹H/¹³C NMR : To verify substituent positions and stereochemistry (e.g., distinguishing between pyrazole C-3 and C-5 methylation) .

- FT-IR Spectroscopy : To identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

- HRMS : For exact mass determination (e.g., molecular ion peaks matching C₂₀H₂₁N₃O₂S) .

- HPLC-PDA : To assess purity (>95%) and detect trace impurities .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should include:

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .

- Antimicrobial Susceptibility Testing : Follow CLSI guidelines with MIC/MBC determinations against Gram-positive/-negative bacteria .

- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of Substituents : Modify the phenylthiazole moiety (e.g., electron-withdrawing groups at the para position) to enhance target binding .

- Scaffold Hybridization : Fuse with triazole or benzimidazole rings to improve metabolic stability .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize derivatives with favorable ADME properties .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Replication : Validate results in orthogonal systems (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Structural Dynamics Analysis : Perform molecular dynamics simulations to assess target flexibility (e.g., protein-ligand interactions using AutoDock Vina) .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

- RNA Sequencing : Profile transcriptomic changes in treated cells to identify downstream pathways (e.g., apoptosis markers) .

Q. What advanced analytical methods are suitable for detecting degradation products or isomerization?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers if asymmetric centers form during synthesis/degradation .

- Stability-Indicating UPLC : Monitor forced degradation (heat/humidity/UV exposure) per ICH Q1A guidelines .

- NMR Relaxation Studies : Detect conformational changes (e.g., amide rotamers) using T₁/T₂ measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.